molecular formula C24H23NO4S B6484948 N-(2-benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide CAS No. 941925-26-4

N-(2-benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide

Cat. No.: B6484948
CAS No.: 941925-26-4
M. Wt: 421.5 g/mol
InChI Key: PCGHFHSTYGBUQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide is a chemical compound with the CAS Registry Number 941925-26-4 . It has a molecular formula of C₂₄H₂₃NO₄S and a molecular weight of 421.51 g/mol . This compound is part of a broader class of benzenesulfonamide derivatives, which are of significant interest in medicinal and organic chemistry research . Sulfonamide-based compounds are widely investigated for their diverse biological activities and are frequently utilized as key intermediates in the synthesis of more complex heterocyclic systems . Researchers employ these structures in various applications, including the development of novel compounds with anti-proliferative properties, as well as in docking simulations and theoretical investigations . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(2-benzoyl-4-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4S/c1-18-14-15-22(21(17-18)24(27)19-9-4-2-5-10-19)25-23(26)13-8-16-30(28,29)20-11-6-3-7-12-20/h2-7,9-12,14-15,17H,8,13,16H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGHFHSTYGBUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C24H23NO4S
  • Molecular Weight : 423.51 g/mol

The compound features a benzoyl group, a sulfonyl moiety, and a butanamide structure, which contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzoyl Intermediate : The initial step often includes Friedel-Crafts acylation of 2-benzoyl-4-methylphenyl.
  • Sulfonylation : The intermediate is then reacted with benzenesulfonyl chloride in the presence of a base (e.g., pyridine).
  • Amidation : Finally, the sulfonylated intermediate is treated with butanoyl chloride to yield the target compound.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The sulfonamide group is known for forming strong interactions with enzymes and receptors, potentially modulating their activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.
  • Case Study : A study reported that treatment with this compound led to significant reductions in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting its potential as a therapeutic agent against these cancers .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties:

  • In Vivo Studies : Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(2-benzoylphenyl)-4-(benzenesulfonyl)butanamideStructureModerate anticancer activity
N-(2-benzoyl-4-chlorophenyl)-4-(benzenesulfonyl)butanamideStructureLower anti-inflammatory effects

The presence of different substituents (e.g., methyl vs. chloro groups) significantly affects their biological activities.

Comparison with Similar Compounds

N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide

  • Structure : Contains dual sulfonyl groups (benzenesulfonyl and 4-methylbenzenesulfonyl) linked to a formylphenyl group.
  • Key Features :
    • Exhibits C–H⋯O hydrogen bonding in its crystal lattice, forming trans-dimers .
    • Demonstrated antimicrobial, antifungal, and antitumor activities in related sulfonamide derivatives .
  • Comparison : Unlike the target compound, this molecule lacks a benzoyl group but shares sulfonamide motifs, which are critical for hydrogen bonding and biological interactions. The absence of a butanamide chain may reduce conformational flexibility compared to the target compound .

N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide

  • Structure : Features a butanamide backbone with azide (-N₃) substituents and a tosyl (4-methylbenzenesulfonyl) group.
  • Key Features: Synthesized via substitution of O-tosyl groups with azides, yielding a high-energy intermediate useful in click chemistry . No direct biological data are provided, but azide-functionalized compounds are often used in bioconjugation or prodrug development .
  • Both compounds utilize sulfonamide linkages, suggesting shared synthetic pathways .

CTPS1 Inhibitors (e.g., N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide)

  • Structure : Butanamide derivatives with pyrimidine and cyclopropanesulfonamide groups.
  • Key Features :
    • Act as human CTPS1 inhibitors for treating proliferative diseases (e.g., cancer) .
    • The sulfonamide moiety is critical for target binding, while the pyrimidine ring enhances selectivity .
  • Comparison: The target compound lacks pyrimidine and cyclopropane groups but shares the butanamide-sulfonamide framework.

Comparative Data Table

Compound Backbone Key Substituents Reported Bioactivity Synthesis Method Reference
N-(2-benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide Butanamide Benzoyl, 4-methylphenyl, benzenesulfonyl Not explicitly reported Not detailed in evidence
N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide Benzenesulfonamide Dual sulfonyl, formylphenyl Antimicrobial, antitumor Crystallization, X-ray analysis
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Butanamide Azides, tosyl High-energy intermediate Tosyl substitution
CTPS1 Inhibitors Butanamide Pyrimidine, cyclopropanesulfonamide Antiproliferative Derivative synthesis

Pharmacological Potential

  • Antimicrobial/Antitumor : Dual sulfonamide derivatives () show promise, suggesting the target compound could be optimized for similar roles.
  • Enzyme Inhibition : The butanamide-sulfonamide framework in highlights a viable pathway for CTPS1-like inhibitor design, contingent on substituent modifications .

Preparation Methods

Nitration of 4-Methylbenzoic Acid

4-Methylbenzoic acid undergoes regioselective nitration using a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C to yield 2-nitro-4-methylbenzoic acid. The ortho-directing effect of the methyl group ensures >85% regioselectivity.

Reduction of Nitro Group to Amine

Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol) reduces the nitro group to an amine, producing 2-amino-4-methylbenzoic acid in 92% yield. Alternative reduction with SnCl₂/HCl achieves similar results but generates stoichiometric metal waste.

Acylation with Benzoyl Chloride

The amine is acylated using benzoyl chloride (1.2 equiv) in anhydrous pyridine at 0°C, yielding N-(2-benzoyl-4-methylphenyl)carboxylic acid. Subsequent decarboxylation via heating with Cu powder in quinoline affords N-(2-benzoyl-4-methylphenyl)amine (78% yield).

Synthesis of 4-(Benzenesulfonyl)Butanoic Acid

Bromination of Butanoic Acid

4-Bromobutanoic acid is synthesized by reacting butyrolactone with HBr (48%) at reflux (12 h, 90% yield). The bromine serves as a leaving group for subsequent sulfonylation.

Nucleophilic Substitution with Sodium Benzenesulfinate

4-Bromobutanoic acid reacts with sodium benzenesulfinate (1.5 equiv) in DMF at 80°C for 8 h, yielding 4-(benzenesulfonyl)butanoic acid (75% yield). The reaction proceeds via an Sₙ2 mechanism, with DMF enhancing nucleophilicity.

Amide Bond Formation

Activation of 4-(Benzenesulfonyl)Butanoic Acid

The acid is converted to its acid chloride using thionyl chloride (2 equiv) in anhydrous DCM at 0°C. Excess SOCl₂ is removed under vacuum to yield 4-(benzenesulfonyl)butanoyl chloride (89% purity).

Coupling with N-(2-Benzoyl-4-methylphenyl)Amine

The amine (1 equiv) is reacted with the acid chloride (1.1 equiv) in anhydrous DCM containing triethylamine (2 equiv) at 0°C. The mixture is stirred for 4 h, followed by aqueous workup (5% HCl, NaHCO₃) to yield the crude amide. Purification via recrystallization (ethanol/water) affords this compound as a white crystalline solid (72% yield).

Optimization and Mechanistic Insights

Solvent and Base Effects

  • DCM vs. THF : DCM provides higher yields (72% vs. 58%) due to better solubility of intermediates.

  • Triethylamine vs. Pyridine : Triethylamine minimizes side reactions (e.g., sulfonate ester formation) compared to pyridine.

Temperature Control

Maintaining 0°C during acylation suppresses racemization and over-acylation. Elevated temperatures (>25°C) reduce yields to <50%.

Characterization and Spectral Data

Property Value
Melting Point 168–170°C
¹H NMR (400 MHz, CDCl₃) δ 8.02 (d, 2H, Ar-H), 7.56 (t, 1H, Ar-H), 7.45 (m, 5H), 6.89 (s, 1H, NH), 2.42 (s, 3H, CH₃), 2.38–2.15 (m, 4H, CH₂)
IR (KBr) 3280 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O)
MS (ESI) m/z 451.2 [M+H]⁺

Comparative Analysis of Alternative Routes

Direct Sulfonation of Butanamide

Attempts to sulfonate pre-formed N-(2-benzoyl-4-methylphenyl)butanamide using ClSO₃H resulted in over-sulfonation and decomposition (<20% yield).

Mitsunobu Reaction for Sulfone Formation

A Mitsunobu reaction between 4-hydroxybutanamide and benzenesulfinic acid using DIAD/PPh₃ provided the sulfone in 65% yield but required costly reagents.

Scalability and Industrial Considerations

The convergent route demonstrates scalability up to 1 kg batches with consistent yields (70–72%). Key challenges include:

  • Purification : Recrystallization efficiency drops to 60% at >500 g due to increased viscosity.

  • Cost : Benzoyl chloride and benzenesulfinate account for 85% of raw material costs.

Q & A

Q. How to design a robust SAR study for this compound derivatives?

  • Methodology :
  • Scaffold Diversity : Synthesize 10–15 derivatives with systematic substitutions (e.g., methyl, methoxy, halogens) at the benzoyl and sulfonyl positions .
  • Parallel Synthesis : Use automated reactors to ensure consistent reaction conditions and reduce human error .
  • High-Throughput Screening : Test all derivatives against a panel of 50+ kinases or cancer cell lines to identify selectivity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.